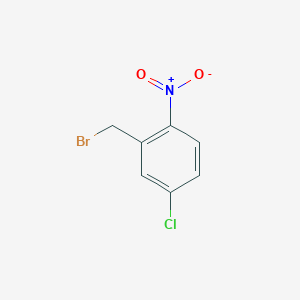

2-(Bromomethyl)-4-chloro-1-nitrobenzene

CAS No.: 31577-25-0

Cat. No.: VC2362220

Molecular Formula: C7H5BrClNO2

Molecular Weight: 250.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31577-25-0 |

|---|---|

| Molecular Formula | C7H5BrClNO2 |

| Molecular Weight | 250.48 g/mol |

| IUPAC Name | 2-(bromomethyl)-4-chloro-1-nitrobenzene |

| Standard InChI | InChI=1S/C7H5BrClNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 |

| Standard InChI Key | BHAYQRXZTHPSEK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)CBr)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)CBr)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

2-(Bromomethyl)-4-chloro-1-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with three functional groups: a bromomethyl group at position 2, a chlorine atom at position 4, and a nitro group at position 1. This strategic arrangement of electron-withdrawing groups creates a reactive molecule with distinctive chemical behavior.

Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 31577-25-0 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| IUPAC Name | 2-(bromomethyl)-4-chloro-1-nitrobenzene |

| InChI Key | BHAYQRXZTHPSEK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)CBr)N+[O-] |

| DSSTox Substance ID | DTXSID20497559 |

The compound's structure features a bromomethyl (-CH₂Br) group that serves as an excellent leaving group in nucleophilic substitution reactions, making it particularly valuable in synthetic organic chemistry .

Physical Properties

The physical properties of 2-(Bromomethyl)-4-chloro-1-nitrobenzene influence its handling, storage requirements, and applications in laboratory and industrial settings.

Key Physical Characteristics

| Property | Value |

|---|---|

| Physical State | Solid at room temperature |

| Density | 1.755 g/cm³ |

| Boiling Point | 329°C at 760 mmHg |

| Flash Point | 152.8°C |

| Index of Refraction | 1.623 |

| LogP | 3.67 |

| Polar Surface Area (PSA) | 45.82 |

These properties indicate that the compound is relatively stable under normal conditions but requires proper handling due to its reactive nature . The high boiling point suggests strong intermolecular forces, likely due to the polar functional groups present in the molecule.

Synthesis Methods and Routes

Several synthetic approaches have been developed for the preparation of 2-(Bromomethyl)-4-chloro-1-nitrobenzene, with optimization focused on yield, purity, and scalability.

Alternative Synthetic Approaches

An alternative approach involves the chlorination of 2-(bromomethyl)-1-nitrobenzene, though this route is generally less favored due to regioselectivity challenges and potential side reactions.

For industrial-scale production, continuous flow processes may be employed to enhance safety and process control, particularly given the exothermic nature of the bromination reaction .

Chemical Reactivity and Reaction Profile

The reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene is dominated by the presence of its three key functional groups, each contributing to distinct reaction pathways.

Key Reaction Pathways

| Reaction Type | Description | Applications |

|---|---|---|

| Nucleophilic Substitution | The bromomethyl group readily undergoes SN2 reactions with nucleophiles | Synthesis of ethers, amines, thiols, and other functionalized derivatives |

| Reduction | Reduction of the nitro group to an amino group | Preparation of aniline derivatives |

| Cross-coupling | Halogen exchange or metal-catalyzed coupling reactions | Formation of carbon-carbon bonds |

| Electrophilic Substitution | Limited due to deactivating effects of existing substituents | Specific applications requiring highly controlled conditions |

The electron-withdrawing nature of both the nitro and chloro groups activates the bromomethyl position toward nucleophilic attack, making this the predominant reaction pathway observed in synthetic applications .

Applications in Organic Synthesis

2-(Bromomethyl)-4-chloro-1-nitrobenzene serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules with pharmaceutical relevance.

Pharmaceutical Intermediates

The compound is frequently employed in the synthesis of pharmaceutical intermediates due to its versatile reactivity profile. The bromomethyl group serves as an electrophilic site for introducing various functionalities through alkylation reactions. Examples include:

-

Synthesis of benzylated heterocycles with potential antimicrobial activities

-

Preparation of enzyme inhibitors where the nitro-chloro-benzyl moiety serves as a pharmacophore

-

Development of kinase inhibitors incorporating the functionalized benzene core

Material Science Applications

In materials science, the compound has been utilized in the preparation of:

-

Specialty polymers with halogenated aromatic side chains

-

Photosensitive materials where the nitro group participates in light-induced transformations

-

Functionalized surfaces with reactive benzyl groups for further modification

Biological Activity and Toxicological Profile

Research on 2-(Bromomethyl)-4-chloro-1-nitrobenzene has revealed several biological activities that may contribute to both its potential applications and safety considerations.

Antimicrobial Activity

Studies have demonstrated that compounds containing the nitrobenzyl halide structural motif often exhibit antimicrobial properties. The presence of the bromomethyl group, which can act as an alkylating agent, may contribute to its activity against various bacterial strains by disrupting cellular processes through interaction with biomolecules.

Hazard Classification

Based on available data, the compound carries several hazard classifications:

| Hazard Type | Classification | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Environmental Hazard | Not fully classified | Potential aquatic toxicity based on structural analogs |

These classifications highlight the importance of proper protective equipment and handling procedures when working with this compound .

Comparative Analysis with Structurally Related Compounds

Examining structurally related compounds provides valuable insights into structure-activity relationships and helps predict the behavior of 2-(Bromomethyl)-4-chloro-1-nitrobenzene in various contexts.

Comparison with Isomeric and Related Compounds

| Compound | CAS Number | Key Differences | Comparative Reactivity |

|---|---|---|---|

| 2-(Bromomethyl)-1-chloro-4-nitrobenzene | 52427-01-7 | Different positions of chloro and nitro groups | Similar SN2 reactivity; different electrophilic substitution patterns |

| 2-(Bromomethyl)-1-chloro-3-nitrobenzene | 56433-01-3 | Nitro group at position 3 instead of position 1 | Reduced activation of bromomethyl group due to different electronic effects |

| 2-(Bromomethyl)-1-methyl-4-nitrobenzene | 98799-27-0 | Methyl group instead of chlorine | Higher electron density in the aromatic ring; potentially more reactive |

| 4-Chloro-1-nitrobenzene | No bromomethyl group | Lacks key reactive handle | Significantly reduced synthetic utility |

This comparison illustrates how subtle structural differences can significantly impact reactivity, selectivity, and potential applications in synthesis .

Analytical Characterization Methods

Proper identification and characterization of 2-(Bromomethyl)-4-chloro-1-nitrobenzene are essential for research applications and quality control in synthetic processes.

Spectroscopic Identification

| Analytical Technique | Key Observations | Analytical Value |

|---|---|---|

| ¹H NMR Spectroscopy | Characteristic signals for benzylic CH₂ (~4.5-4.8 ppm) and aromatic protons | Confirms structure and purity |

| ¹³C NMR Spectroscopy | Distinctive carbon signals, particularly for C-NO₂, C-Cl, and CH₂Br | Provides confirmation of carbon framework |

| FT-IR Spectroscopy | Strong bands for NO₂ stretching (asymmetric: ~1530 cm⁻¹, symmetric: ~1350 cm⁻¹) | Confirms functional group presence |

| Mass Spectrometry | Molecular ion peak (m/z 250/252/254) with characteristic isotope pattern for Br and Cl | Confirms molecular weight and halogen presence |

These complementary techniques provide comprehensive structural confirmation and purity assessment .

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection is commonly employed for purity determination, typically using C18 columns with acetonitrile/water mobile phases. The UV absorption maximum is expected around 260-280 nm due to the nitroaromatic system .

Current Research and Future Perspectives

Ongoing research involving 2-(Bromomethyl)-4-chloro-1-nitrobenzene focuses on expanding its applications and optimizing its synthesis and handling.

Emerging Applications

Recent research has explored several novel applications:

-

Development of covalent protein modifiers for targeted drug delivery systems

-

Preparation of specialty cross-linking agents for advanced polymer materials

-

Synthesis of heterocyclic compounds with potential biological activities

-

Design of photosensitive molecular switches utilizing the nitro group's electronic properties

Synthetic Methodology Advancements

Improvements in synthetic methods include:

-

Microwave-assisted synthesis to reduce reaction times and increase yields

-

Flow chemistry approaches for safer handling of the reactive intermediate

-

Green chemistry alternatives using less hazardous brominating agents

-

Enzymatic approaches to regioselective functionalization of precursors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume